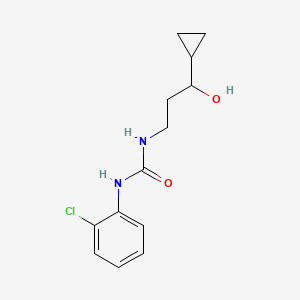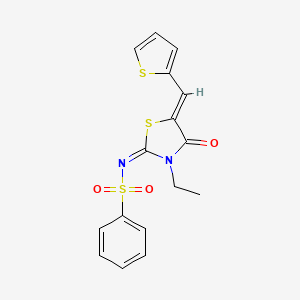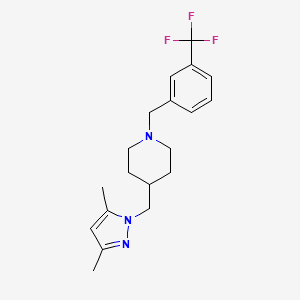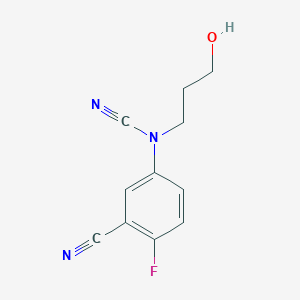
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the expression of inflammatory cytokines and inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea in lab experiments include its high purity and good yields of synthesis. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea. These include investigating its potential therapeutic applications in other diseases, understanding its mechanism of action, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and potential side effects in humans.
In conclusion, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis methods have yielded high purity and good yields, and it has been investigated for its effects on cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and investigate its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been achieved using different methods, including the reaction of 1-(2-chlorophenyl)-3-cyclopropylurea with 3-bromo-1-propanol in the presence of a base. Another method involves the reaction of 1-(2-chlorophenyl)-3-cyclopropylurea with 3-chloro-1-propanol in the presence of an acid catalyst. These methods have yielded high yields of the compound with good purity.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-3-1-2-4-11(10)16-13(18)15-8-7-12(17)9-5-6-9/h1-4,9,12,17H,5-8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNBTZUXAUVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2884595.png)

![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)


![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)